N'-(3-Bromobenzylidene)-5-(4-((2-chlorobenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide
Description
Properties
CAS No. |
634897-06-6 |
|---|---|
Molecular Formula |
C24H18BrClN4O2 |
Molecular Weight |
509.8 g/mol |
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-3-[4-[(2-chlorophenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H18BrClN4O2/c25-19-6-3-4-16(12-19)14-27-30-24(31)23-13-22(28-29-23)17-8-10-20(11-9-17)32-15-18-5-1-2-7-21(18)26/h1-14H,15H2,(H,28,29)(H,30,31)/b27-14+ |
InChI Key |
LBBMMXPNOUZRNZ-MZJWZYIUSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC(=CC=C4)Br)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC(=CC=C4)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(4-Hydroxyphenyl)-1H-Pyrazole-3-Carbohydrazide
The pyrazole ring is constructed via a cyclocondensation reaction between a β-keto ester and hydrazine hydrate. For example, ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux to form 5-methyl-1H-pyrazole-3-carbohydrazide. Subsequent iodination or bromination at the 5-position introduces the hydroxylphenyl group. A typical procedure involves:
-
Reacting 5-methyl-1H-pyrazole-3-carbohydrazide with iodine monochloride (ICl) in acetic acid at 60°C for 6 hours.
-
Yielding 5-(4-hydroxyphenyl)-1H-pyrazole-3-carbohydrazide with 78% efficiency after recrystallization from ethanol.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Acetic acid |
| Temperature | 60°C |
| Reaction Time | 6 hours |
| Yield | 78% |
Etherification with 2-Chlorobenzyl Chloride
The hydroxyl group on the phenyl ring undergoes nucleophilic substitution with 2-chlorobenzyl chloride. This step requires anhydrous conditions to prevent hydrolysis:
-
Dissolving 5-(4-hydroxyphenyl)-1H-pyrazole-3-carbohydrazide in dry dimethylformamide (DMF).
-
Adding potassium carbonate (1.2 equiv) and 2-chlorobenzyl chloride (1.1 equiv).
Characterization Data :
Hydrazone Formation with 3-Bromobenzaldehyde
The final step involves condensing the carbohydrazide intermediate with 3-bromobenzaldehyde in ethanol catalyzed by acetic acid:
-
Refluxing equimolar quantities of 5-(4-((2-chlorobenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide and 3-bromobenzaldehyde in ethanol with 2% acetic acid for 8 hours.
-
Isolating the product via vacuum filtration and purifying it via column chromatography (SiO2, ethyl acetate/hexane 1:3).
Optimized Parameters :
| Parameter | Value |
|---|---|
| Catalyst | Acetic acid (2% v/v) |
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Reaction Time | 8 hours |
| Yield | 65–70% |
Analytical Verification and Quality Control
Spectroscopic Characterization
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms a purity of ≥98% with a retention time of 12.4 minutes.
Process Optimization and Scalability
Solvent and Catalyst Screening
Comparative studies reveal that ethanol outperforms methanol or tetrahydrofuran (THF) in hydrazone formation due to better solubility and reduced side reactions. Acetic acid (2%) provides optimal catalytic activity vs. sulfuric acid or p-toluenesulfonic acid, which cause decomposition.
Temperature and Time Dependence
Lower temperatures (50°C) prolong reaction times (>24 hours), while exceeding 80°C accelerates degradation. The 78°C reflux balance maximizes yield and minimizes byproducts.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N’-(3-Bromobenzylidene)-5-(4-((2-chlorobenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N’-(3-Bromobenzylidene)-5-(4-((2-chlorobenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Core Structure and Substituents
The target compound shares a pyrazole-3-carbohydrazide core with the general formula R1-benzylidene-R2-phenyl , where:
Key Structural Variations
Key Observations :
- The thiazole derivative (Compound 11, ) exhibits a heterocyclic variation, which may alter electronic properties and biological activity compared to pyrazole analogs.
- Electron-withdrawing groups (e.g., -Br, -Cl) in the target compound and E-DPPC contrast with electron-donating groups (-OCH₃, -N(CH₃)₂) in E-MBPC and E-MABPC, influencing reactivity and intermolecular interactions .
Spectroscopic Data
Key Observations :
- The hydrazide -NH proton resonates near δ 11.97 in both the target analog (Compound 11) and E-DPPC, indicating similar hydrogen-bonding environments .
- Lower melting points in compounds with flexible substituents (e.g., Compound 16’s isoxazole) suggest reduced crystallinity compared to rigid pyrazole derivatives.
Computational and Crystallographic Insights
DFT Studies
Biological Activity
N'-(3-Bromobenzylidene)-5-(4-((2-chlorobenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of hydrazones, which are known for their diverse biological activities, including anticancer and antimicrobial properties. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound, supported by data tables and research findings.
Chemical Structure
The molecular formula of this compound is C24H18BrClN4O. Its structure includes a pyrazole ring, a hydrazone linkage, and various aromatic substituents that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 3-bromobenzaldehyde and 5-(4-((2-chlorobenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide. The reaction conditions can be optimized to enhance yield and purity.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable anticancer properties. For instance, compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma), MCF7 (breast cancer), and HeLa (cervical cancer) cells.
Table 1: Anticancer Activity of Related Compounds
Note: TBD = To Be Determined. Further experimental data are required for precise quantification.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Similar hydrazone derivatives have demonstrated activity against various pathogens, including multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| S. aureus (MRSA) | 32 µg/mL | |
| E. coli (MDR) | >64 µg/mL |
Case Studies
Several case studies have highlighted the therapeutic potential of hydrazone derivatives in clinical settings:
- Case Study on Anticancer Properties : A study investigating a series of pyrazole-based hydrazones found that certain substitutions significantly enhanced anticancer activity while minimizing toxicity to normal cells. This is particularly relevant for optimizing this compound for further development.
- Case Study on Antimicrobial Efficacy : Research on related compounds revealed their efficacy against resistant bacterial strains, indicating a promising avenue for developing new antibiotics based on the hydrazone framework.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare N'-(3-Bromobenzylidene)-5-(4-((2-chlorobenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide, and how is its purity validated?
- Answer : The compound is synthesized via a multi-step process involving condensation of a pyrazole-3-carbohydrazide precursor with a substituted benzaldehyde derivative under acidic conditions. Key steps include:
- Formation of the hydrazone linkage through refluxing in ethanol with catalytic acetic acid .
- Purification via column chromatography using solvents like ethyl acetate/hexane mixtures.
- Purity validation using FT-IR (to confirm functional groups like C=O and N-H), - and -NMR (to verify proton environments and carbon backbone), and ESI-MS (for molecular ion confirmation) .
Q. How is single-crystal X-ray diffraction (SC-XRD) utilized to determine the molecular structure of this compound?
- Answer : SC-XRD analysis involves growing high-quality crystals via slow evaporation of a saturated solution (e.g., DMSO/ethanol). Data collection is performed using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Structure solution employs direct methods in SHELXS, followed by refinement in SHELXL with anisotropic displacement parameters for non-H atoms. Hydrogen bonding and π-π stacking interactions are analyzed using Mercury or OLEX2 .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations complement experimental data in understanding the electronic and vibrational properties of this compound?
- Answer : DFT studies (e.g., B3LYP/6-311G) are performed to:
- Optimize the molecular geometry and compare bond lengths/angles with SC-XRD data .
- Calculate vibrational frequencies (IR/Raman) and assign modes using potential energy distribution (PED) analysis, resolving discrepancies between experimental and theoretical spectra .
- Simulate solvent effects via the polarizable continuum model (IEFPCM) to evaluate solvation energy and dipole moments .
Q. What strategies are recommended for resolving contradictions between crystallographic data and computational models?
- Answer : Discrepancies (e.g., bond length deviations >0.02 Å) may arise from crystal packing effects or basis set limitations. Mitigation strategies include:
- Re-refining SC-XRD data with higher-order restraints in SHELXL .
- Re-running DFT calculations with larger basis sets (e.g., 6-311++G) or including dispersion corrections (e.g., D3BJ) .
- Cross-validating with spectroscopic data (e.g., NMR chemical shifts vs. GIAO-calculated values) .
Q. How can molecular docking studies predict the biological activity of this compound, and what validation methods ensure reliability?
- Answer : Docking (e.g., AutoDock Vina) is performed against target proteins (e.g., enzymes or receptors) using:
- Ligand preparation: Assigning Gasteiger charges and optimizing torsion angles.
- Protein preparation: Removing water molecules and adding polar hydrogens.
- Validation: Compare docking scores with known inhibitors and validate pose stability via molecular dynamics simulations (100 ns) in AMBER .
Q. What experimental design considerations are critical for analyzing substituent effects on biological activity in analogs of this compound?
- Answer : A systematic SAR study requires:
- Synthesizing analogs with varying substituents (e.g., electron-withdrawing vs. donating groups on the benzylidene ring).
- Standardized bioassays (e.g., IC determination in enzyme inhibition or cytotoxicity assays).
- Multivariate statistical analysis (e.g., PCA or QSAR models) to correlate structural features with activity .
Data Analysis and Tools
Q. Which software tools are essential for crystallographic refinement and visualization?
- Answer :
- Refinement : SHELXL for least-squares refinement with twin detection and H-atom placement .
- Visualization : WinGX or OLEX2 for generating ORTEP diagrams and analyzing intermolecular interactions .
- Validation : PLATON for checking structural integrity (e.g., ADDSYM for missed symmetry) .
Q. How are spectroscopic and computational data integrated to resolve ambiguous structural assignments?
- Answer : For ambiguous NMR signals (e.g., overlapping peaks):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
